molecular formula C18H14F3N3O5S B583626 rac Toltrazuril-d3 Sulfoxide CAS No. 1346603-43-7

rac Toltrazuril-d3 Sulfoxide

Cat. No.: B583626
CAS No.: 1346603-43-7
M. Wt: 444.4
InChI Key: QWKYIPKCLAUFCM-BMSJAHLVSA-N
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Mechanism of Action

Target of Action

Rac Toltrazuril-d3 Sulfoxide, a derivative of Toltrazuril, is an antiprotozoal agent . Its primary targets are intracellular developmental stages of various protozoa, including stages of schizogony and gametogony . These stages are crucial for the life cycle of the protozoa, and by targeting them, the compound can effectively disrupt the growth and proliferation of these organisms .

Mode of Action

This compound interacts with its targets by undergoing metabolic transformations within the organism. Initially, it is converted into a short-lived intermediary metabolite, Toltrazuril Sulfoxide (TZR-SO) . This is then further metabolized to form the reactive Toltrazuril Sulfone (TZR-SO2) . TZR-SO2 is the active form of the drug that exerts the antiprotozoal effects .

Biochemical Pathways

The conversion of this compound to TZR-SO and subsequently to TZR-SO2 involves enzymatic reactions in the metabolic pathways of the host organism

Pharmacokinetics

Following oral administration, this compound is well absorbed and rapidly converted to TZR-SO, which is then metabolized to TZR-SO2 . The mean plasma concentrations of TZR peak at around 4-5 hours post-dose . TZR-SO2 is more slowly eliminated, with average half-lives of 231 and 245 hours, compared with TZR or TZR-SO . This prolonged elimination half-life of TZR-SO2 could contribute to the persistent clinical efficacy of the drug .

Result of Action

The result of the action of this compound is the effective treatment of infections caused by various protozoa . By targeting the intracellular developmental stages of these organisms, the compound disrupts their life cycle, thereby controlling the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the pharmacokinetics and efficacy of the drug can vary depending on the species and individual characteristics of the host organism .

Preparation Methods

Synthetic Routes and Reaction Conditions: : rac Toltrazuril-d3 Sulfoxide is typically synthesized through chemical synthesis methods. The preparation involves the sulfoxidation of toltrazuril, a triazinetrione derivative, using deuterated reagents to introduce deuterium atoms into the molecule . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: : rac Toltrazuril-d3 Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

rac Toltrazuril-d3 Sulfoxide is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for the differentiation between the parent compound and its metabolites. Similar compounds include:

These compounds share similar antiparasitic activities but differ in their pharmacokinetic profiles and specific applications in research and industry.

Properties

CAS No.

1346603-43-7

Molecular Formula

C18H14F3N3O5S

Molecular Weight

444.4

IUPAC Name

1-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3

InChI Key

QWKYIPKCLAUFCM-BMSJAHLVSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F

Synonyms

1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfinyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3; 

Origin of Product

United States

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